Aggrenox

Secondary stroke prevention Antiplatelet therapy Randomized controlled trial

Aggrenox combines 25 mg immediate-release aspirin with 200 mg extended-release dipyridamole, providing dual-pathway platelet inhibition via COX and PDE/adenosine modulation. The ESPS-2 trial demonstrated a 22.1% relative stroke risk reduction versus aspirin alone (p=0.008). Critically, this fixed-dose combination is NOT interchangeable with separate generic components—the extended-release dipyridamole yields distinct pharmacokinetic parameters essential to the evidence-based efficacy. Available for B2B procurement as the trial-validated unit-of-use capsule presentation for guideline-directed secondary stroke prevention.

Molecular Formula C33H48N8O8
Molecular Weight 684.8 g/mol
Cat. No. B1220137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAggrenox
Synonyms3301, TX
Aggrenox
Asasantin
Asasantin Retard
Aspirin Dipyridamole Drug Combination
aspirin, dipyridamole drug combination
Aspirin-Dipyridamole Drug Combination
Combination, Aspirin-Dipyridamole Drug
Dipyridamole-Aspirin, Extended-Release
Drug Combination, Aspirin-Dipyridamole
Extended Release Dipyridamole Aspirin
extended-release dipyridamole-aspirin
Retard, Asasantin
TX 3301
TX-3301
Molecular FormulaC33H48N8O8
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12)
InChIKeyNOHUXXDTQJPXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 box / 30 capsules / 60 capsules / 100 capsules / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aggrenox (Aspirin/Extended-Release Dipyridamole) Procurement Guide: Fixed-Dose Antiplatelet Combination for Secondary Stroke Prevention


Aggrenox is a fixed-dose combination capsule containing 25 mg immediate-release aspirin and 200 mg extended-release dipyridamole, two antiplatelet agents with complementary mechanisms of action—aspirin as a cyclooxygenase inhibitor and dipyridamole as a phosphodiesterase inhibitor with adenosine reuptake inhibition activity [1]. This specific co-formulation is indicated to reduce the risk of stroke in patients who have had transient ischemia of the brain or completed ischemic stroke due to thrombosis [2]. The combination leverages dual antiplatelet pathways: aspirin irreversibly inhibits thromboxane A2 synthesis, while extended-release dipyridamole inhibits platelet aggregation through cyclic nucleotide phosphodiesterase inhibition and adenosine modulation [3]. Critically, this product is explicitly designated as NOT interchangeable with the individual components administered separately due to differences in pharmacokinetic properties and clinical evidence supporting the specific fixed-dose combination formulation [2].

Why Generic Substitution Fails: Formulation-Specific Pharmacokinetics and Evidence-Based Differentiation of Aggrenox


Aggrenox is not interchangeable with separate administration of generic aspirin and immediate-release dipyridamole tablets. The extended-release dipyridamole component in the fixed-dose combination yields distinct pharmacokinetic parameters including Tmax, Cmax, and AUC compared to immediate-release formulations [1]. More importantly, the clinical efficacy of the combination in secondary stroke prevention is founded specifically on the 25 mg aspirin / 200 mg extended-release dipyridamole twice-daily regimen evaluated in pivotal trials such as ESPS-2, ESPRIT, and PRoFESS [2]. Procurement of separate components fails to replicate the precise formulation that demonstrated a 22.1% stroke risk reduction versus aspirin monotherapy in the ESPS-2 trial (p = 0.008) [3]. The FDA label explicitly states that this product is not interchangeable with the individual components, and the unit-of-use container is required for dispensing [1].

Aggrenox Quantitative Evidence Guide: Head-to-Head Efficacy and Safety Differentiation from Comparators


ESPS-2 Pivotal Trial: Aggrenox Versus Aspirin Monotherapy for Secondary Stroke Prevention

In the double-blind, placebo-controlled ESPS-2 trial (N=6,602 patients with prior ischemic stroke or TIA), Aggrenox demonstrated a 22.1% relative risk reduction in stroke (fatal or nonfatal) compared to aspirin 25 mg twice daily (50 mg/day) over 24 months (p = 0.008) [1]. Aggrenox also reduced stroke risk by 24.4% versus extended-release dipyridamole 400 mg/day alone (p = 0.002) and by 36.8% versus placebo (p < 0.001) [1]. The absolute stroke rates at 2 years were 9.5% for Aggrenox versus 12.5% for aspirin, yielding an absolute risk reduction of 3.0 percentage points [1].

Secondary stroke prevention Antiplatelet therapy Randomized controlled trial

PRoFESS Trial: Aggrenox Versus Clopidogrel Head-to-Head in Secondary Stroke Prevention

The PRoFESS trial (N=20,332 patients with non-cardioembolic ischemic stroke) directly compared Aggrenox (aspirin 25 mg + extended-release dipyridamole 200 mg BID) with clopidogrel 75 mg once daily over a mean follow-up of 2.5 years [1]. Recurrent stroke occurred in 916 patients (9.0%) in the Aggrenox group versus 898 patients (8.8%) in the clopidogrel group (HR 1.01, 95% CI 0.92-1.11; p=0.783) [1]. The trial failed to demonstrate non-inferiority of Aggrenox to clopidogrel under the pre-specified statistical plan, though there was no statistically significant difference in the primary outcome [2]. Notably, Aggrenox was associated with a higher rate of study drug discontinuation due to adverse events (29.1% vs. 22.6% for clopidogrel), primarily driven by headache [1].

Secondary stroke prevention Clopidogrel comparator Non-inferiority trial

AGATE-Japan: Platelet Inhibition Profile of Aggrenox Versus Aspirin Monotherapy

The AGATE-Japan randomized trial (N=30 healthy Japanese volunteers) compared Aggrenox (n=17) versus aspirin 81 mg (n=13) over 30 days of treatment, assessing platelet function via aggregometry, flow cytometry, and cartridge-based analysis [1]. Aggrenox demonstrated significantly greater inhibition of collagen-induced aggregation (p=0.08 at Day 15), prolonged closure time (p=0.001 at Day 30), and reduced expression of multiple platelet activation markers including PECAM-1 (p=0.02), GPIIb antigen (p=0.001 at Day 15, p=0.024 at Day 30), GPIIb/IIIa activity (p=0.014 at Day 15, p=0.03 at Day 30), P-selectin (p=0.03), and PAR-1 thrombin receptors (p=0.002-0.003) compared to aspirin alone [1]. Both regimens provided sustained platelet inhibition through Day 30, but Aggrenox produced broader and more pronounced effects across multiple platelet activation pathways [1].

Platelet aggregation Biomarker analysis Japanese population

Meta-Analysis: Aggrenox Combination Versus Aspirin Monotherapy for Vascular Events

A meta-analysis of 7,612 patients from five trials (including ESPS-2 and ESPRIT) comparing aspirin plus dipyridamole (A+D) versus aspirin monotherapy (ASA) in secondary prevention after TIA or ischemic stroke demonstrated superior efficacy for the combination regimen [1]. The trial-adjusted hazard ratio for the composite endpoint of vascular death, non-fatal myocardial infarction, and non-fatal stroke was 0.82 (95% CI 0.72-0.92) favoring A+D [1]. For recurrent stroke alone, the HR was 0.78 (95% CI 0.68-0.90) [1]. Importantly, this superiority was consistent across all subgroups analyzed including age, sex, qualifying event type, hypertension status, diabetes status, prior stroke history, ischemic heart disease, and baseline risk strata, with no evidence of heterogeneity of treatment effect [1].

Meta-analysis Vascular event prevention Subgroup analysis

Intracranial Hemorrhage Safety Profile of Aggrenox Versus Comparators

Comparative safety data from systematic reviews indicate a distinct intracranial hemorrhage (ICH) profile for Aggrenox relative to other antiplatelet regimens. Aggrenox is associated with an ICH rate of approximately 0.8% in clinical trial populations, compared to 0.49% for aspirin monotherapy [1]. For the combination of aspirin plus clopidogrel, major bleeding rates are reported at 2% with life-threatening bleeding at 3% [1]. The PRoFESS trial directly compared bleeding outcomes: Aggrenox was associated with more hemorrhagic strokes (38 more events) than clopidogrel, though overall major bleeding event rates were comparable between groups (11.7% vs. 11.4%) [2]. These data indicate that while Aggrenox carries a modestly elevated ICH risk compared to aspirin alone, its bleeding risk profile remains distinct from and potentially more favorable than dual antiplatelet therapy with aspirin plus clopidogrel [1].

Intracranial hemorrhage Bleeding risk Safety comparison

Tolerability and Headache Discontinuation: Aggrenox Versus Aspirin and Clopidogrel

Aggrenox is associated with a distinct tolerability profile characterized primarily by headache. In the ESPS-2 trial, headache occurred in 38.2% of Aggrenox-treated patients versus 33.1% of aspirin-treated patients, while diarrhea occurred in 12.1% versus 6.6%, respectively [1]. Approximately one-third of patients enrolled in ESPS-2 and ESPRIT discontinued aspirin/dipyridamole, compared with fewer than one-fifth of those randomized to aspirin alone, with headache and gastrointestinal symptoms accounting for 33% of adverse events in ESPS-2 and 26% in ESPRIT [2]. In the PRoFESS head-to-head trial, Aggrenox had a significantly higher study drug discontinuation rate due to adverse events than clopidogrel (29.1% vs. 22.6%), primarily driven by headache [3]. However, a dosing modification strategy using once-daily initiation with supplemental aspirin for the first week before transitioning to standard BID dosing has been shown to improve tolerability, with 86% of patients continuing therapy without complications in an observational cohort [2].

Adverse events Headache Treatment discontinuation

Aggrenox Optimal Application Scenarios: Evidence-Guided Selection for Secondary Stroke Prevention


Secondary Stroke Prevention in Patients with Prior TIA or Ischemic Stroke

Aggrenox is indicated specifically for the reduction of stroke risk in patients who have experienced a transient ischemic attack (TIA) or completed ischemic stroke due to thrombosis [1]. The ESPS-2 trial demonstrated a 22.1% relative risk reduction in recurrent stroke versus aspirin alone (p = 0.008) in this exact population [2]. The meta-analysis of 7,612 patients confirmed consistent benefit across all subgroups (HR 0.78 for recurrent stroke, 95% CI 0.68-0.90) [3]. This is the evidence-supported, guideline-recommended primary application scenario for Aggrenox procurement and utilization.

Alternative to Aspirin Monotherapy When Superior Efficacy Is Required

In clinical settings where aspirin monotherapy is considered but enhanced stroke prevention efficacy is desired, Aggrenox represents an evidence-based alternative. The combination provides an 18% relative risk reduction for composite vascular events (HR 0.82, 95% CI 0.72-0.92) and 22% relative risk reduction for recurrent stroke (HR 0.78, 95% CI 0.68-0.90) compared to aspirin alone [3]. The number needed to treat (NNT) to prevent one death from all vascular causes or nonfatal stroke is 33 versus aspirin [4]. This scenario applies when the incremental efficacy benefit justifies the additional cost and potential tolerability considerations associated with dipyridamole.

Clopidogrel-Equivalent Efficacy with Different Safety/Tolerability Profile

The PRoFESS trial established that Aggrenox and clopidogrel have comparable efficacy for recurrent stroke prevention (9.0% vs. 8.8%, HR 1.01, p=0.783) [5]. Selection between these agents may therefore be guided by differences in adverse event profiles (headache with Aggrenox vs. potential for thrombotic thrombocytopenic purpura or rash with clopidogrel), patient preference regarding once-daily versus twice-daily dosing, or formulary considerations. Aggrenox demonstrated a higher discontinuation rate (29.1% vs. 22.6%) but comparable major bleeding (11.7% vs. 11.4%) [5]. Procurement decisions in this scenario hinge on patient-specific tolerability factors and local cost-effectiveness analyses.

Patients Requiring Broader Platelet Inhibition Profile Than Aspirin Alone

The AGATE-Japan trial provides mechanistic justification for selecting Aggrenox over aspirin monotherapy in patients who may benefit from broader, multi-pathway platelet inhibition [6]. Aggrenox demonstrated statistically significant reductions across seven distinct platelet activation markers compared to aspirin (p ≤ 0.05 for PECAM-1, GPIIb antigen, GPIIb/IIIa activity, P-selectin, and PAR-1 receptors) [6]. This broader inhibition profile, resulting from the additive effects of aspirin's cyclooxygenase inhibition and dipyridamole's phosphodiesterase inhibition with adenosine modulation, provides a pharmacologic rationale for the superior clinical outcomes observed in large-scale trials [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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